![molecular formula C21H25N5O B6461323 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine CAS No. 2549018-51-9](/img/structure/B6461323.png)

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

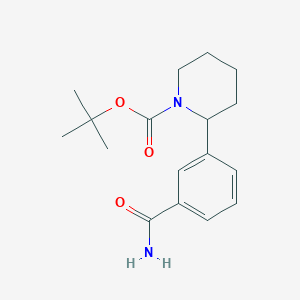

The compound is a complex organic molecule that contains several functional groups, including an imidazo[1,2-b]pyridazine ring, a tert-butyl group, a carbonyl group, a phenyl ring, and a piperazine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The imidazo[1,2-b]pyridazine ring system is a bicyclic structure with two nitrogen atoms . The tert-butyl group is a branched alkyl group, the carbonyl group is a polar functional group, and the phenyl and piperazine rings are both cyclic structures .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbonyl group could impact its solubility, and the aromatic imidazo[1,2-b]pyridazine and phenyl rings could contribute to its stability .Scientific Research Applications

BIPEP has been studied for its potential applications in the field of scientific research. It has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties, making it a promising target for further exploration. BIPEP has also been studied for its potential to inhibit the growth of bacteria and fungi, making it a potential treatment for bacterial and fungal infections. Additionally, BIPEP has been studied for its potential to inhibit the activity of certain enzymes, making it a potential therapeutic target for diseases such as diabetes and obesity.

Mechanism of Action

BIPEP has been found to interact with several different biochemical pathways in the body. It has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. BIPEP has also been found to interact with the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Additionally, BIPEP has been found to interact with the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species.

Biochemical and Physiological Effects

BIPEP has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, BIPEP has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and NADPH oxidase. BIPEP has also been found to inhibit the growth of bacteria and fungi, making it a potential treatment for bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

BIPEP has several advantages and limitations for lab experiments. One advantage of BIPEP is that it can be synthesized relatively easily and efficiently, making it a viable option for laboratory experiments. Additionally, BIPEP has been found to possess a variety of biochemical and physiological effects, making it a promising target for further exploration. However, BIPEP also has some limitations. For example, it has been found to have a relatively short half-life, which may limit its usefulness in laboratory experiments. Additionally, BIPEP has not been studied extensively, and its exact mechanism of action is still not fully understood.

Future Directions

There are several potential future directions for BIPEP. One potential direction is to further explore its potential applications in the field of scientific research. Additionally, further studies could be conducted to determine the exact mechanism of action of BIPEP and to explore its potential therapeutic uses. Additionally, further studies could be conducted to explore the potential of BIPEP as an antimicrobial agent. Finally, further studies could be conducted to explore the safety and efficacy of BIPEP in humans.

Synthesis Methods

BIPEP can be synthesized by a two-step reaction, beginning with the condensation of 2-tert-butyl-1,3-dihydro-imidazol-2-one with 2-chloro-6-methylpyridine to form a 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine intermediate. This intermediate can then be reacted with a base, such as sodium hydroxide, to form BIPEP. This method of synthesis is relatively simple and efficient, making it a viable option for laboratory experiments.

Safety and Hazards

properties

IUPAC Name |

(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O/c1-21(2,3)18-15-26-19(22-18)10-9-17(23-26)20(27)25-13-11-24(12-14-25)16-7-5-4-6-8-16/h4-10,15H,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMHXCBCMBQALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole](/img/structure/B6461240.png)

![3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461244.png)

![1,5-dimethyl-3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B6461248.png)

![N-[(4-fluorophenyl)methyl]-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid](/img/structure/B6461256.png)

![2,4-dimethyl-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole](/img/structure/B6461262.png)

![3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B6461266.png)

![3-fluoro-2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461278.png)

![3-fluoro-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461282.png)

![3-fluoro-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461291.png)

![3-fluoro-2-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461293.png)

![2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide; oxalic acid](/img/structure/B6461309.png)

![1'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461317.png)

![2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461332.png)